2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide
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Overview
Description
2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexenylmethyl group, and a dimethylcarbamoylaminoethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexenylmethyl intermediate: This step involves the reaction of cyclohexene with a suitable alkylating agent to introduce the cyclohexenylmethyl group.
Introduction of the chloro group: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the dimethylcarbamoylaminoethyl intermediate: This step involves the reaction of ethylenediamine with dimethylcarbamoyl chloride to introduce the dimethylcarbamoylaminoethyl group.
Coupling of intermediates: The final step involves the coupling of the chloro intermediate with the dimethylcarbamoylaminoethyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dimethylcarbamoylaminoethyl group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-cyclohexylpropane: A simpler compound with a similar cyclohexyl group but lacking the acetamide and dimethylcarbamoylaminoethyl groups.
N-(Cyclohex-3-en-1-ylmethyl)acetamide: Similar structure but without the chloro and dimethylcarbamoylaminoethyl groups.
Uniqueness
2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group allows for various substitution reactions, while the dimethylcarbamoylaminoethyl group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClN3O2/c1-17(2)14(20)16-8-9-18(13(19)10-15)11-12-6-4-3-5-7-12/h3-4,12H,5-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBOYXHZSZMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCN(CC1CCC=CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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